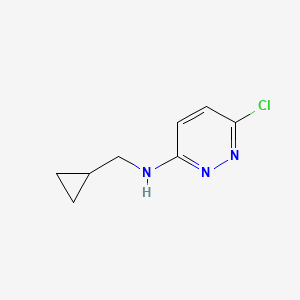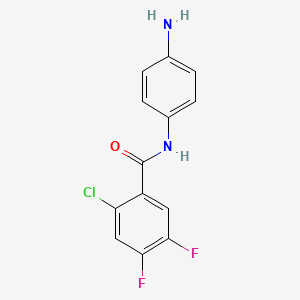
N-(4-氨基苯基)-2-氯-4,5-二氟苯甲酰胺
描述
“N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide” is a chemical compound. It likely contains an amide group (-CONH2) and a benzene ring, which is a common structure in many pharmaceuticals and industrial chemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Friedel-Crafts reaction . The green synthesis of metal nanoparticles has also been used for the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalysts, such as metal nanoparticles . These catalysts can facilitate the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds have been found to have a specific molecular weight .科学研究应用
Sensing Applications
N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide: has been utilized in the development of boronic acid-based sensors. These sensors exploit the interaction between boronic acids and diols or Lewis bases like fluoride or cyanide anions, which is crucial for sensing applications . The versatility of these compounds allows for both homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample.
Biological Labelling and Protein Manipulation
The compound’s boronic acid moiety can interact with proteins, enabling its use in biological labelling and protein manipulation. This interaction is particularly useful for the electrophoresis of glycated molecules and can be employed in various analytical methods .
Therapeutic Development
Boronic acids, including derivatives like N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide , are instrumental in the development of therapeutics. They are used in the interference of signalling pathways, enzyme inhibition, and cell delivery systems, which are pivotal in creating new treatments and drugs .
Drug Delivery Systems
This compound has been incorporated into stimuli-responsive drug release systems. For instance, it has been used in the synthesis of poly (N-(4-aminophenyl) methacrylamide)-carbon nano-onions and anilinated-poly (ether ether ketone) composite thin films, which exhibit pH-responsive drug release . Such systems are significant for targeted drug delivery and controlled release of medications.
Material Science and Nanotechnology
The compound’s ability to form covalent bonds with other materials makes it a valuable building block in material science and nanotechnology. It can be used to create nanocomposite thin films with enhanced mechanical properties, such as tensile strength and toughness, which have potential applications in various fields .
Separation Technologies
Due to its specific interactions with diols, N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide can be used in separation technologies. This includes the separation of carbohydrates and other biomolecules, which is essential for analytical chemistry and biochemistry .
安全和危害
未来方向
The future directions in the field of covalent organic frameworks (COFs) include the development of new synthetic strategies and the exploration of their optoelectronic properties . The design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes is a promising area of research .
属性
IUPAC Name |
N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-10-6-12(16)11(15)5-9(10)13(19)18-8-3-1-7(17)2-4-8/h1-6H,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQWOGJGKJGDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460883.png)
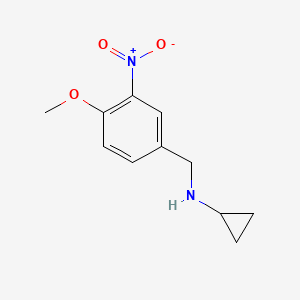

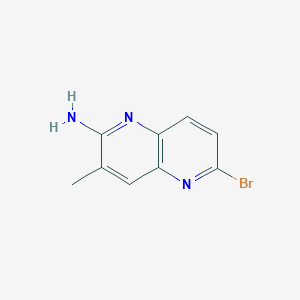
![(Pyrido[2,3-{d}]pyrimidin-4-ylthio)acetic acid](/img/structure/B1460887.png)
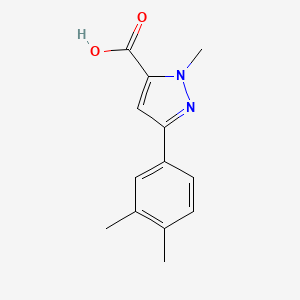
![[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol](/img/structure/B1460891.png)
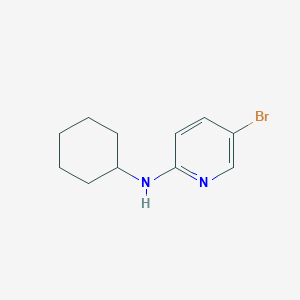

![8-Methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1460900.png)
